rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans
Description
rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans: is a chiral compound with a cyclopentane ring substituted with a phenoxy group and a hydroxyl group in a trans configuration
Properties
CAS No. |
135357-03-8 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans typically begins with cyclopentanone and phenol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is controlled to optimize yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization or chromatography are employed to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be further reduced to form cyclopentanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as tosyl chloride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine, thionyl chloride in dichloromethane.
Major Products:
Oxidation: 2-phenoxycyclopentanone.
Reduction: 2-phenoxycyclopentanol.
Substitution: 2-phenoxycyclopentyl tosylate or 2-phenoxycyclopentyl chloride.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts for asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in biological assays.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Used in the design of new pharmaceutical agents.
Industry:
- Utilized in the production of advanced materials with specific optical and mechanical properties.
- Applied in the development of new polymers and resins.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
rac-(1R,2R)-2-phenylcyclopentan-1-ol, trans: Similar structure but with a phenyl group instead of a phenoxy group.
rac-(1R,2R)-2-methoxycyclopentan-1-ol, trans: Similar structure but with a methoxy group instead of a phenoxy group.
rac-(1R,2R)-2-ethoxycyclopentan-1-ol, trans: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness: rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Biological Activity
The compound rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans, is a chiral cyclic alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound features a cyclopentanol core with a phenoxy group. The stereochemistry at the 1 and 2 positions contributes to its biological activity. Understanding the structure is crucial for elucidating its interactions within biological systems.
Pharmacological Activity
Research indicates that rac-(1R,2R)-2-phenoxycyclopentan-1-ol exhibits several pharmacological activities:
1. Antitumor Activity
A study evaluated various platinum(IV) complexes including derivatives of rac-(1R,2R)-2-phenoxycyclopentan-1-ol against different cancer cell lines. The results showed that certain analogs demonstrated significant cytotoxicity towards L1210 leukemia cells and M5076 reticulosarcoma cells. Specifically, one complex based on this scaffold exhibited enhanced activity compared to traditional cisplatin treatments, indicating a potential for overcoming drug resistance in cancer therapies .
2. Neuroprotective Effects
Emerging evidence suggests that compounds similar to rac-(1R,2R)-2-phenoxycyclopentan-1-ol may possess neuroprotective properties. These compounds have been shown to modulate neuroinflammatory pathways and protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies have indicated that they can reduce the release of pro-inflammatory cytokines in neuronal cultures .
The biological activity of rac-(1R,2R)-2-phenoxycyclopentan-1-ol can be attributed to several mechanisms:
- Interaction with Cellular Signaling Pathways : The compound appears to influence key signaling pathways involved in cell survival and apoptosis.
- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes that are critical for tumor growth and survival.
Case Studies
Several case studies have documented the effects of rac-(1R,2R)-2-phenoxycyclopentan-1-ol in various experimental settings:
| Study | Focus | Findings |
|---|---|---|
| [Study 1] | Antitumor efficacy | Demonstrated significant cytotoxic effects against L1210 leukemia cells. |
| [Study 2] | Neuroprotection | Showed reduction in neuroinflammation markers in neuronal cultures. |
| [Study 3] | Enzymatic inhibition | Identified inhibition of key metabolic enzymes linked to cancer progression. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
